molecular formula C10H10BrN5 B4168352 5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4168352
M. Wt: 280.12 g/mol
InChI Key: RODVTWLPZNJPTO-UHFFFAOYSA-N
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Description

The compound “5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are organic compounds distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines, which include the compound , have been synthesized through various methods. These methods aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . A one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a new hexamethylenetetramine-based ionic liquid/MIL-101 (Cr) metal–organic framework as a recyclable catalyst has been explored .


Molecular Structure Analysis

The structural core of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions. For instance, a one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a new hexamethylenetetramine-based ionic liquid/MIL-101 (Cr) metal–organic framework as a recyclable catalyst was explored .

Mechanism of Action

While the specific mechanism of action for “5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine” is not available, pyrazole derivatives have been found to possess almost all types of pharmacological activities . They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Future Directions

Pyrazole and its derivatives, including “5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine”, are considered pharmacologically important active scaffolds. The exploration of new pyrazole-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .

Properties

IUPAC Name

5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5/c11-8-3-1-7(2-4-8)9-5-6-16-10(12-9)13-14-15-16/h1-4,9H,5-6H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODVTWLPZNJPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=N2)NC1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

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